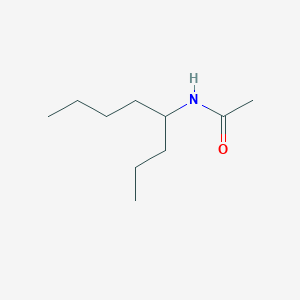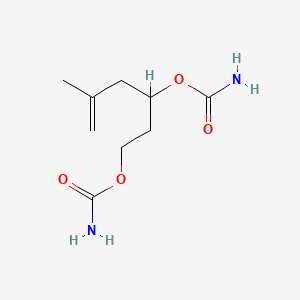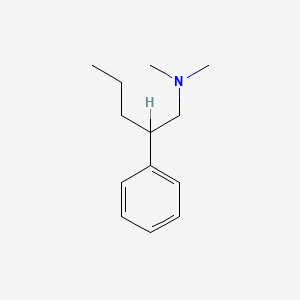
N,N-Didecyl-N-methyldecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltri(decyl)ammonium Bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the synthesis of nanoparticles, as well as its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltri(decyl)ammonium Bromide can be synthesized through the reaction of decyl bromide with trimethylamine. The reaction typically occurs in an alcoholic solution at elevated temperatures. The process involves the nucleophilic substitution of the bromide ion by the trimethylamine, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of Methyltri(decyl)ammonium Bromide involves the bromination of decyl alcohol to produce decyl bromide, which is then reacted with trimethylamine. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is often recrystallized to remove impurities and achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyltri(decyl)ammonium Bromide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reaction is typically carried out in an alcoholic solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would result in the formation of a new quaternary ammonium compound, while oxidation could lead to the formation of various oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyltri(decyl)ammonium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell lysis and DNA extraction protocols due to its ability to disrupt cell membranes.
Medicine: Its antimicrobial properties make it useful in the formulation of disinfectants and antiseptics.
Industry: It is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Methyltri(decyl)ammonium Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in applications such as DNA extraction and antimicrobial formulations. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as an antiseptic.
Tetradecyltrimethylammonium Bromide: Used in similar applications as Methyltri(decyl)ammonium Bromide but with different chain lengths affecting its properties.
Uniqueness
Methyltri(decyl)ammonium Bromide is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic interactions. This makes it particularly effective in applications requiring membrane disruption and surfactant properties. Its ability to form stable micelles and interact with a wide range of substances sets it apart from other similar compounds.
Propiedades
Número CAS |
26305-24-8 |
|---|---|
Fórmula molecular |
C31H66BrN |
Peso molecular |
532.8 g/mol |
Nombre IUPAC |
tris-decyl(methyl)azanium;bromide |
InChI |
InChI=1S/C31H66N.BrH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;/h5-31H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ZPGHXWXGZYDCEI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



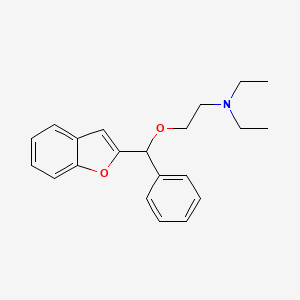



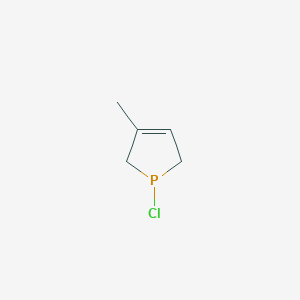


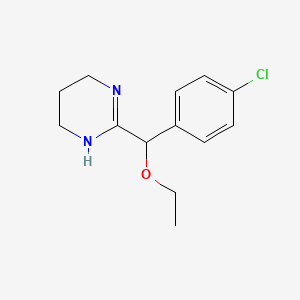
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

